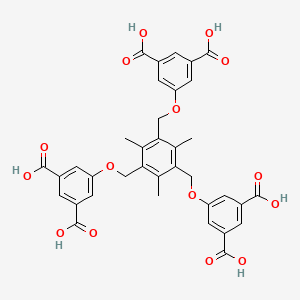

5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid

Übersicht

Beschreibung

This compound, also known as 5,5’,5’'-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid, has the molecular formula C36H30O15 . It has a molecular weight of 702.6 g/mol .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C36H30O15/c1-16-28 (13-49-25-7-19 (31 (37)38)4-20 (8-25)32 (39)40)17 (2)30 (15-51-27-11-23 (35 (45)46)6-24 (12-27)36 (47)48)18 (3)29 (16)14-50-26-9-21 (33 (41)42)5-22 (10-26)34 (43)44/h4-12H,13-15H2,1-3H3, (H,37,38) (H,39,40) (H,41,42) (H,43,44) (H,45,46) (H,47,48) . The Canonical SMILES of the compound is CC1=C (C (=C (C (=C1COC2=CC (=CC (=C2)C (=O)O)C (=O)O)C)COC3=CC (=CC (=C3)C (=O)O)C (=O)O)C)COC4=CC (=CC (=C4)C (=O)O)C (=O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 702.6 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 15 . The Rotatable Bond Count is 15 . The Exact Mass is 702.15847025 g/mol .Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Topological Structures

- Coordination Polymers : This compound is used in synthesizing novel coordination polymers. For instance, Zhang et al. (2012) utilized it with multiimidazole ligands to create three unique polymers, characterized by single-crystal X-ray diffraction and photoluminescent studies. These polymers exhibit a novel four-nodal 3D net and show photoluminescence upon excitation (Zhang et al., 2012).

Dielectric Anisotropy and Structural Analysis

- Dielectric Properties : Fu et al. (2007) reported the dielectric anisotropy of a homochiral trinuclear nickel(II) complex formed using a similar compound. The study revealed significant dielectric anisotropy along different crystal axes, demonstrating its potential in material sciences (Fu et al., 2007).

Metal-Organic Frameworks and Luminescent Properties

- Metal-Organic Frameworks (MOFs) : Liu et al. (2012) developed a novel 3D metal-organic framework using this compound. This framework exhibited unique topological properties and was studied for its thermogravimetric and luminescent characteristics (Liu et al., 2012).

- Gas Adsorption Properties : Tang et al. (2013) synthesized various transition metal trisphosphonates using this compound. These substances were found to have distinct structural properties and demonstrated high selective adsorption of CO2 over CH4 (Tang et al., 2013).

Crystal Structures and Synthetic Methods

- Crystal Structure Analysis : Arockia Samy and Alexander (2012) studied the synthesis and crystal structure of derivatives of this compound, providing insights into the packing of molecules in solid states (Arockia Samy & Alexander, 2012).

- Antioxidant Synthesis : Hong and Yuan (2010) described a new method for synthesizing Antioxidant-330 using a derivative of this compound. Their approach demonstrated a good yield and could be significant for industrial applications (Hong & Yuan, 2010).

Photoluminescence and Sensor Applications

- Lanthanum Coordination Polymer : Zhou et al. (2019) created a new lanthanum coordination polymer with this compound, which exhibited photoluminescence emissions at room temperature. This research could have implications in the field of luminescent materials (Zhou et al., 2019).

- Volatile Organic Molecules Sensor : Zhan et al. (2014) used this compound in constructing a luminescent mixed-lanthanide-organic framework sensor. This sensor was capable of decoding different volatile organic molecules, showcasing its potential in environmental monitoring and safety applications (Zhan et al., 2014).

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of coordination polymers , suggesting that its targets could be metal ions or complexes in these materials.

Mode of Action

The compound acts as a semi-rigid multidentate carboxylate linker , which means it can bind to multiple targets simultaneously. This allows it to form complex structures with other molecules or ions, such as in the formation of coordination polymers .

Biochemical Pathways

Its role in the formation of coordination polymers suggests that it may influence the assembly and disassembly of these structures .

Result of Action

The primary result of the compound’s action is the formation of coordination polymers . These are complex structures formed by the coordination of metal ions with organic ligands. The specific properties of these polymers can vary widely depending on the exact nature of the ligands and metal ions involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the formation of coordination polymers often occurs under specific conditions of temperature and pressure . Additionally, the presence of other ions or molecules can influence the structure of the resulting polymers .

Eigenschaften

IUPAC Name |

5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O15/c1-16-28(13-49-25-7-19(31(37)38)4-20(8-25)32(39)40)17(2)30(15-51-27-11-23(35(45)46)6-24(12-27)36(47)48)18(3)29(16)14-50-26-9-21(33(41)42)5-22(10-26)34(43)44/h4-12H,13-15H2,1-3H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCUYYDNBBTQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)C)COC4=CC(=CC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/structure/B3086485.png)

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/structure/B3086493.png)

![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/structure/B3086496.png)

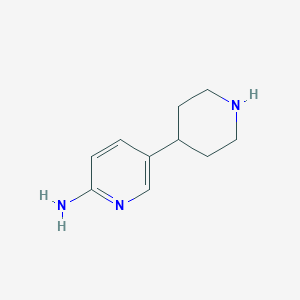

![6-Aminoimidazo[1,2-a]pyrazine](/img/structure/B3086519.png)

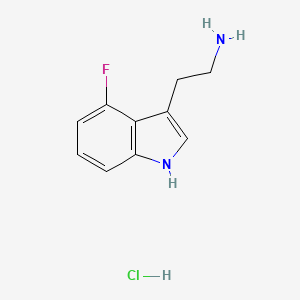

![6-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3086539.png)

![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)

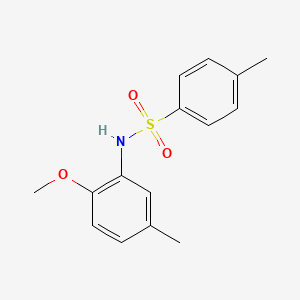

![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)